molecular formula C13H16F2N2O B7461784 N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide

N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide

Cat. No. B7461784
M. Wt: 254.28 g/mol
InChI Key: OPMIDNIWPAOJQX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide, also known as DF-MPJC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DF-MPJC is a selective antagonist of the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders.

Mechanism of Action

N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide's mechanism of action involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in regulating dopamine signaling in the brain, which plays a role in various neurological and psychiatric disorders. By blocking the dopamine D3 receptor, N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide may modulate dopamine signaling and improve symptoms associated with these disorders.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide's biochemical and physiological effects are primarily related to its modulation of dopamine signaling in the brain. Dopamine is a neurotransmitter that plays a role in various physiological processes, including movement, motivation, and reward. By blocking the dopamine D3 receptor, N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide may modulate these processes and improve symptoms associated with neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide's selective antagonism of the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. However, N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide's potential therapeutic effects are still being investigated, and its limitations in terms of efficacy and safety have not been fully established.

Future Directions

N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide's potential therapeutic effects in various neurological and psychiatric disorders make it a promising candidate for further research. Future studies could focus on optimizing N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide's pharmacological properties and evaluating its efficacy and safety in preclinical and clinical settings. Additionally, N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide's potential use as a tool for studying the dopamine D3 receptor could be further explored.

Synthesis Methods

N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluorophenylacetonitrile with 4-methylpiperidine-1-carboxylic acid. The resulting intermediate is then reduced to N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide using a palladium-catalyzed hydrogenation reaction.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide's selective antagonism of the dopamine D3 receptor makes it a promising candidate for these indications.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-9-4-6-17(7-5-9)13(18)16-12-3-2-10(14)8-11(12)15/h2-3,8-9H,4-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMIDNIWPAOJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-methylpiperidine-1-carboxamide

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